molecular formula C23H26N2O2S B2777824 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 865174-53-4

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Cat. No. B2777824
CAS RN: 865174-53-4
M. Wt: 394.53
InChI Key: HDMKNGFUUIKXMG-VHXPQNKSSA-N
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AM-0902 and has been extensively studied for its biological and physiological effects.

Scientific Research Applications

Chemosensing Applications

Benzothiazole derivatives have been synthesized and investigated for their chemosensing abilities, particularly for anions such as cyanide. Compounds with a coumarin benzothiazole structure exhibited significant planarity and photophysical properties, enabling them to recognize cyanide anions through a Michael addition reaction, with observable changes in color and fluorescence. This application demonstrates the potential utility of benzothiazole derivatives in environmental monitoring and safety applications (Wang et al., 2015).

Antifungal and Antimicrobial Activity

Several benzothiazole derivatives have been synthesized and tested for their antifungal and antimicrobial properties. These studies contribute to the development of new therapeutic agents against infectious diseases, demonstrating the versatility of benzothiazole scaffolds in drug discovery. For instance, compounds with thiazol-2-ylidene-benzamide structures showed potential antifungal activity, suggesting their utility in developing antifungal medications (Narayana et al., 2004).

Anticancer Activity

The investigation of thiazolide derivatives, including benzothiazole compounds, has extended into anticancer research, exploring their efficacy against various cancer cell lines. These studies highlight the anticancer potential of benzothiazole derivatives, contributing to the ongoing search for novel anticancer agents. For example, research on thiazolides showed they could induce apoptosis in colorectal tumor cells, indicating their potential utility in cancer therapy (Brockmann et al., 2014).

properties

IUPAC Name

N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-4-6-7-14-27-19-10-8-9-18(16-19)22(26)24-23-25(13-5-2)20-12-11-17(3)15-21(20)28-23/h5,8-12,15-16H,2,4,6-7,13-14H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMKNGFUUIKXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

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